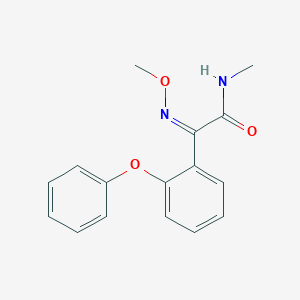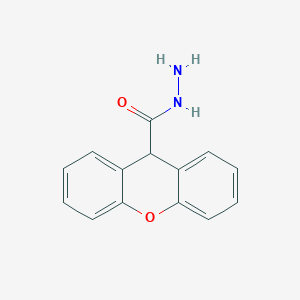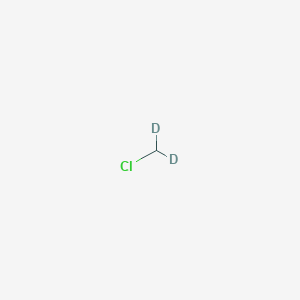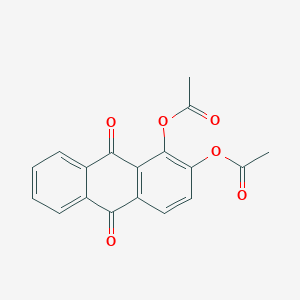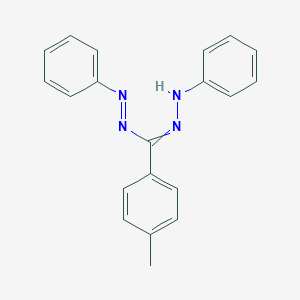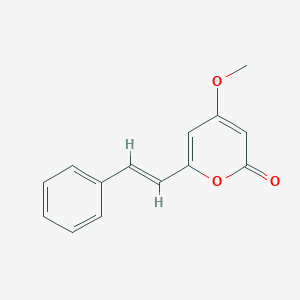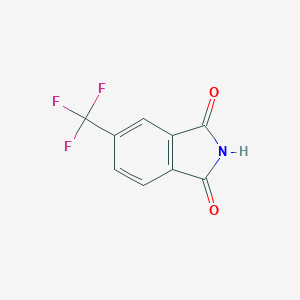
5-(Trifluoromethyl)isoindoline-1,3-dione
Vue d'ensemble
Description
5-(Trifluoromethyl)isoindoline-1,3-dione is a chemical compound with the CAS Number: 1997-41-7 and Linear Formula: C9H4F3NO2 . It is a white to yellow solid with a molecular weight of 215.13 . The IUPAC name is 5-(trifluoromethyl)-1H-isoindole-1,3(2H)-dione .
Molecular Structure Analysis
The InChI Code for 5-(Trifluoromethyl)isoindoline-1,3-dione is 1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) .
Physical And Chemical Properties Analysis
5-(Trifluoromethyl)isoindoline-1,3-dione has a melting point of 168.5-169.5 °C and a density of 1.525±0.06 g/cm3 . It should be stored at a temperature of 2-8 °C .
Applications De Recherche Scientifique
Medicinal Chemistry: Dopamine Receptor Modulation
5-(Trifluoromethyl)isoindoline-1,3-dione derivatives have been studied for their potential to modulate dopamine receptors, particularly the D2 receptor . This modulation suggests possible applications as antipsychotic agents. A green synthesis technique for these compounds has been developed, and in silico analysis suggests that they have good properties as ligands of the dopamine receptor D2 .
Neurodegenerative Disease Treatment
The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione compounds indicates a potential capacity in the treatment of Alzheimer’s disease. This application is particularly significant given the urgent need for effective treatments for neurodegenerative diseases .
Pharmaceutical Synthesis Intermediates
Isoindolines, including the trifluoromethyl variant, are important intermediates in the synthesis of new drugs. They are present in many synthetic compounds, natural products, and bioactive small molecules, displaying a wide array of biological activity .
Herbicide and Pesticide Development
The chemical structure of 5-(Trifluoromethyl)isoindoline-1,3-dione makes it a candidate for use in the development of herbicides and pesticides. The trifluoromethyl group can enhance the polarity, stability, and lipophilicity of these compounds, which is beneficial for such applications .
Colorants and Dyes
Due to their aromatic nature and the presence of carbonyl groups, these compounds have potential applications in the field of colorants and dyes. Their structural properties allow for diverse chemical reactivity, which is crucial in the synthesis of various colorants .
Polymer Additives
The unique chemical reactivity of 5-(Trifluoromethyl)isoindoline-1,3-dione also lends itself to the development of polymer additives. These additives can improve the properties of polymers, such as durability and resistance to environmental factors .
Organic Synthesis
The compound’s reactivity is leveraged in organic synthesis, where it can be used to construct complex molecular architectures. This is particularly useful in the synthesis of bioactive molecules or materials with specific physical properties .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZNTWKAAKPCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301839 | |
| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoindoline-1,3-dione | |
CAS RN |
1997-41-7 | |
| Record name | 1997-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



